molecular formula C8H6BBrO2S B12514246 (6-Bromobenzo[B]thiophen-2-YL)boronic acid

(6-Bromobenzo[B]thiophen-2-YL)boronic acid

Cat. No.: B12514246
M. Wt: 256.92 g/mol
InChI Key: RVDZVSNPLSUZFC-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures. libretexts.orguwindsor.ca This reaction involves the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide. libretexts.org The general catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Beyond the well-established Suzuki-Miyaura coupling, the reactivity of arylboronic acids has been expanded to include a variety of other transformations. These include copper-catalyzed Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, as well as rhodium- and nickel-catalyzed reactions. uwindsor.ca The boronic acid moiety can also participate in reactions to form esters and other derivatives, highlighting its broad utility as a synthetic handle. mdpi.com The development of methods for the synthesis of arylboronic acids, such as the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters, has further enhanced their accessibility and application in synthetic chemistry. mdpi.comnih.gov

The Benzothiophene (B83047) Scaffold in Contemporary Organic Chemistry and Materials Science

The benzothiophene scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in contemporary organic and medicinal chemistry. chemicalbook.com Benzothiophene and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. chemicalbook.comnih.govnih.gov This has led to their extensive use as core structures in the development of new therapeutic agents. chemicalbook.com For instance, substituted benzo[b]thiophenes have been investigated as potential treatments for multidrug-resistant Staphylococcus aureus. nih.gov

In the realm of materials science, the planar and electron-rich nature of the benzothiophene system makes it an attractive component for the construction of organic electronic materials. Thiophene-containing compounds are utilized in the development of organic semiconductors, conducting polymers, and other functional materials. nih.gov The ability to functionalize the benzothiophene core allows for the fine-tuning of its electronic and physical properties.

Rational Design and Contextualization of (6-Bromobenzo[b]thiophen-2-YL)boronic Acid as a Building Block

The specific structure of (6-Bromobenzo[b]thiophen-2-yl)boronic acid is a prime example of rational design in synthetic chemistry. The strategic placement of the bromo and boronic acid groups on the benzothiophene scaffold provides two distinct points of reactivity, enabling sequential and selective functionalization. The boronic acid at the 2-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.org The bromine atom at the 6-position offers a secondary site for further chemical modification, also through cross-coupling or other substitution reactions.

This dual functionality allows for the construction of complex, highly substituted benzothiophene derivatives that would be challenging to synthesize through other methods. The 6-bromo substituent is particularly valuable as it provides a site for late-stage diversification of a lead compound in drug discovery programs. researchgate.net The ability to introduce different groups at the 2- and 6-positions allows for a systematic exploration of the structure-activity relationship of benzothiophene-based compounds. chemicalbook.com The design of such building blocks is crucial for accessing novel chemical space and developing new molecules with tailored properties for medicinal and materials science applications. nih.govmdpi.commdpi.com

Chemical Data

PropertyValue
Compound Name (6-Bromobenzo[b]thiophen-2-yl)boronic acid
CAS Number 1709825-01-3
Molecular Formula C₈H₆BBrO₂S
Molecular Weight 256.91 g/mol

Properties

Molecular Formula

C8H6BBrO2S

Molecular Weight

256.92 g/mol

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H

InChI Key

RVDZVSNPLSUZFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O

Origin of Product

United States

Synthetic Methodologies for 6 Bromobenzo B Thiophen 2 Yl Boronic Acid

The synthesis of (6-Bromobenzo[b]thiophen-2-yl)boronic acid, a key building block in medicinal chemistry and materials science, is accomplished through various strategic approaches focused on the introduction of a boronic acid group onto the halogenated benzothiophene (B83047) scaffold. These methodologies range from classical transition-metal-catalyzed reactions to modern photoinduced and annulative techniques, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Reactivity and Transformational Chemistry of 6 Bromobenzo B Thiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a boronic acid and an aryl bromide on the same benzothiophene (B83047) scaffold makes (6-Bromobenzo[b]thiophen-2-yl)boronic acid an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions can be directed selectively to either functional group, providing a powerful platform for molecular elaboration.

Suzuki-Miyaura Coupling for C-C Bond Formation at the Boronic Acid Moiety

The boronic acid moiety at the C2 position of the benzothiophene ring is a proficient nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This transformation is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The reaction couples the boronic acid with a variety of organic halides and triflates (Ar-X) in the presence of a palladium catalyst and a base. The reactivity of thienylboronic acids in these couplings is well-documented, often requiring highly active catalyst systems to achieve good results. ntnu.no

The general scheme for the Suzuki-Miyaura coupling at the boronic acid site is as follows:

Suzuki-Miyaura coupling of (6-Bromobenzo[b]thiophen-2-yl)boronic acid

Successful coupling depends on several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partner. For challenging substrates like thienylboronic acids, highly active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos), have proven effective. ntnu.no The reaction tolerates a wide range of functional groups on the coupling partner, making it a versatile tool for late-stage functionalization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

Catalyst/Precatalyst Ligand Base Solvent Coupling Partner (Ar-X) Reference
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O Aryl Bromides nih.gov
XPhos Precatalysts XPhos K₃PO₄ Dioxane/H₂O Aryl Bromides ntnu.no

C-C Bond Formation at the Bromo Moiety (e.g., Heck, Sonogashira, Buchwald-Hartwig type couplings)

The bromine atom at the C6 position serves as a classic electrophilic handle for a different set of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, complementing the reactivity of the boronic acid group.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orglibretexts.org The process is catalyzed by palladium complexes and requires a base. wikipedia.org A significant challenge with aryl bromides can be a competing dehalogenation side reaction, which can be suppressed by careful selection of reaction conditions, such as the addition of phase-transfer catalysts. beilstein-journals.org

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Modern variations have been developed that proceed without the need for the copper co-catalyst, broadening the reaction's applicability. nih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction's success heavily relies on the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the key reductive elimination step from the palladium center. wikipedia.orgnih.gov This method has largely replaced harsher, older techniques for synthesizing aryl amines. wikipedia.org

Chemoselectivity in Dual Cross-Coupling Processes (sequential or one-pot)

The bifunctional nature of (6-bromobenzo[b]thiophen-2-yl)boronic acid allows for selective, stepwise functionalization. The distinct reactivity of the boronic acid and the bromo group can be exploited to perform sequential cross-coupling reactions. Typically, the Suzuki-Miyaura coupling at the more reactive boronic acid site can be performed under conditions that leave the bromo group intact. The resulting product, now bearing a new substituent at the C2 position, can then be subjected to a second, different cross-coupling reaction (such as a Heck, Sonogashira, or another Suzuki reaction) at the C6-bromo position.

This sequential approach provides a powerful strategy for the controlled, regioselective synthesis of highly substituted benzothiophene derivatives. For instance, a concise synthesis of the drug Axitinib utilized a sequential two-step Heck coupling followed by a Migita coupling on a dibromo-indazole, demonstrating the power of this selective methodology. beilstein-journals.org The inherent inertness of certain boronic acid protecting groups, like the naphthalene-1,8-diaminato (dan) moiety, has also been exploited to allow other metallic moieties to react chemoselectively in sequential cross-couplings, leading to the protection-free synthesis of oligoarenes. nih.gov This principle of orthogonal reactivity is central to using (6-bromobenzo[b]thiophen-2-yl)boronic acid as a versatile synthetic intermediate.

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed C-S Coupling, Chan-Lam type reactions)

Beyond palladium catalysis, the boronic acid functionality is reactive in a variety of other metal-catalyzed transformations, most notably those involving copper.

Copper-Catalyzed C-S Coupling : The boronic acid group can undergo a cross-coupling reaction with thiols to form a carbon-sulfur bond, yielding aryl thioethers. A method using copper(II) acetate (B1210297) and pyridine (B92270) mediates the coupling between aryl boronic acids and alkanethiols. organic-chemistry.org This transformation offers a complementary route to palladium-catalyzed methods for C-S bond formation. organic-chemistry.org

Chan-Lam Coupling : The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds. It involves the copper-catalyzed or mediated oxidative coupling of a boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.orgwikipedia.org This reaction can often be conducted at room temperature and open to the air, offering practical advantages over some palladium-catalyzed systems. wikipedia.org The reaction provides a direct route to C-N and C-O bonds from the boronic acid precursor, significantly expanding the synthetic utility of (6-bromobenzo[b]thiophen-2-yl)boronic acid. nih.gov

Table 2: Representative Copper-Catalyzed Reactions of the Boronic Acid Moiety

Reaction Type Copper Source Coupling Partner Key Features Reference(s)
C-S Coupling Cu(OAc)₂ Alkanethiols Forms aryl alkyl sulfides; preserves chirality at sulfur center. organic-chemistry.org
C-N Coupling (Chan-Lam) Cu(OAc)₂ Amines, Amides Forms C-N bonds; often runs at room temperature in air. organic-chemistry.org, wikipedia.org, nih.gov

Oxidative Transformations of the Boronic Acid Moiety (e.g., ipso-hydroxylation)

The carbon-boron bond is susceptible to oxidation, a transformation that can be harnessed for synthetic purposes. The most common oxidative transformation is ipso-hydroxylation, which replaces the boronic acid group with a hydroxyl group. This provides a direct route to the corresponding phenol (B47542) derivative, in this case, 6-bromobenzo[b]thiophen-2-ol.

This conversion is typically achieved using an oxidant such as hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) (SPB) in an aqueous or biphasic medium. nih.govnih.gov Remarkably, this reaction can often proceed rapidly and in high yield without the need for a metal catalyst. nih.govrsc.org The use of sodium perborate is particularly advantageous as it is an inexpensive, stable, solid oxidant. nih.gov The reaction generally exhibits broad functional group tolerance, making it a robust method for introducing a hydroxyl group onto an aromatic ring. nih.gov The mechanism involves nucleophilic attack of an oxidant-derived species on the boron atom, followed by rearrangement to form a boronate ester which is then hydrolyzed to the phenol. nih.govrsc.org

Reactions Involving the Bromine Functionality Beyond Cross-Coupling

While cross-coupling reactions are the most prominent transformations of the C6-bromo group, it can participate in other fundamental organic reactions. A key transformation is metal-halogen exchange, most commonly achieved by reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures.

This reaction converts the electrophilic C-Br bond into a highly nucleophilic C-Li bond, generating a 6-lithio-benzothiophene species in situ. This potent organolithium intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid, while reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a powerful and versatile strategy for functionalizing the C6 position in a manner distinct from cross-coupling chemistry. Another potential reaction is the addition of elemental bromine across a double bond, which proceeds via electrophilic addition, though this is not applicable to the aromatic bromide itself. libretexts.org

Boronic Acid Reactivity in Homologation Reactions

Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, represent a powerful tool in synthetic organic chemistry for the construction of complex molecules. In the context of boronic acids, the Matteson homologation is a particularly noteworthy example, enabling the stereocontrolled synthesis of α-chloro boronic esters, which can be further functionalized. While specific research on the homologation of (6-Bromobenzo[b]thiophen-2-yl)boronic acid is not extensively documented in publicly available literature, its reactivity can be inferred from the established principles of homologation reactions applied to arylboronic acids, particularly those with electron-withdrawing substituents and heterocyclic scaffolds.

The classical Matteson homologation involves the reaction of a boronic ester with a dihalomethyllithium reagent, typically generated in situ from dichloromethane (B109758) or dibromomethane (B42720) and a strong base like n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. Current time information in Chicago, IL, US.uni-saarland.de This is followed by the addition of an electrophile or a nucleophile to the resulting α-halo boronate complex. uni-saarland.de

A general representation of the Matteson homologation of an arylboronic ester can be depicted as follows:

Step 1: Formation of the α-chloro boronate complex The arylboronic ester reacts with dichloromethyllithium (LiCHCl2) to form a boronate complex.

Step 2: 1,2-Metallate Rearrangement The boronate complex undergoes a 1,2-metallate rearrangement, where the aryl group migrates from the boron atom to the adjacent carbon atom, displacing a chloride ion. This step is often promoted by the addition of a Lewis acid, such as zinc chloride, and proceeds with an inversion of configuration at the carbon atom. uni-saarland.de

Step 3: Further Functionalization The resulting α-chloro boronic ester is a versatile intermediate that can undergo nucleophilic substitution with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, or alkoxides, to introduce a new substituent at the α-position.

For (6-Bromobenzo[b]thiophen-2-yl)boronic acid, the presence of the bromine atom and the benzothiophene ring system is expected to influence its reactivity. The electron-withdrawing nature of the bromo-substituted benzothiophene moiety could potentially affect the rate and efficiency of the homologation process. Research on arylboronic esters with electron-withdrawing groups has shown that in some cases, epimerization of the α-chloroboronic ester and partial decomposition can occur.

An alternative, more recent approach to the one-carbon homologation of arylboronic acids involves a transition-metal-free method using trimethylsilyldiazomethane (B103560) (TMSCHN2). This reaction provides a direct route to pinacol (B44631) benzylboronates and has been shown to have a broad substrate scope and good functional group tolerance. However, studies have also indicated that heterocyclic 2-boronic acids, including those derived from benzothiophene, may exhibit lower reactivity and be prone to protodeboronation under certain one-pot homologation conditions. researchgate.net

A palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters has also been developed. bldpharm.com This method offers a formal C1 insertion to produce benzylboronic acid pinacol esters without the need for stoichiometric organometallic reagents. The reaction tolerates a range of functional groups and heterocycles, suggesting it could be a viable, albeit unconfirmed, route for the homologation of (6-Bromobenzo[b]thiophen-2-yl)boronic acid.

The expected product from a successful one-carbon homologation of (6-Bromobenzo[b]thiophen-2-yl)boronic acid would be (6-bromobenzo[b]thiophen-2-ylmethyl)boronic acid or its corresponding ester. This product would serve as a valuable building block for further synthetic transformations, allowing for the introduction of the 6-bromobenzo[b]thiophen-2-ylmethyl moiety into various molecular architectures. The synthesis of the related (6-Bromobenzo[b]thiophen-2-yl)methanol has been reported, indicating the stability of this substituted benzothiophene system and its potential to undergo transformations at the 2-position.

Below is a data table summarizing the general conditions and expected transformations in the homologation of arylboronic acids, which would likely be applicable to (6-Bromobenzo[b]thiophen-2-yl)boronic acid.

Homologation Method Reagents Key Features Potential Product from (6-Bromobenzo[b]thiophen-2-yl)boronic acid
Matteson Homologation 1. Dichloromethane, n-BuLi or LDA 2. Grignard Reagent (R-MgX)Stereocontrolled one-carbon extension. uni-saarland.de(1-(6-Bromobenzo[b]thiophen-2-yl)alkyl)boronic acid ester
Transition-Metal-Free Homologation Trimethylsilyldiazomethane (TMSCHN2)Direct conversion to benzylboronates.(6-Bromobenzo[b]thiophen-2-ylmethyl)boronic acid pinacol ester
Palladium-Catalyzed Homologation Halomethylboronic acid pinacol ester, Pd catalystFormal C1 insertion under milder conditions. bldpharm.com(6-Bromobenzo[b]thiophen-2-ylmethyl)boronic acid pinacol ester

Strategic Applications of 6 Bromobenzo B Thiophen 2 Yl Boronic Acid in Advanced Organic Synthesis and Materials Science

Construction of Complex Polyfunctionalized Benzothiophene (B83047) Architectures

The presence of both a boronic acid and a bromo substituent on the benzothiophene scaffold of (6-Bromobenzo[b]thiophen-2-yl)boronic acid makes it an ideal substrate for programmed, regioselective cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The differential reactivity of the C-B and C-Br bonds can be exploited to introduce a variety of substituents at two distinct positions of the benzothiophene core.

Typically, the boronic acid group is more reactive under certain Suzuki-Miyaura conditions, allowing for an initial coupling reaction at the 2-position while leaving the bromo group at the 6-position intact for a subsequent, different cross-coupling reaction. This sequential approach enables the synthesis of di-substituted benzothiophenes with precise control over the substitution pattern. For instance, a Suzuki-Miyaura reaction could first be performed with an aryl or heteroaryl halide to functionalize the 2-position, followed by a second coupling at the 6-position with a different boronic acid or other organometallic reagent. This strategy is crucial for creating complex, polyfunctionalized benzothiophene architectures that are scaffolds for pharmaceuticals and functional materials. While specific examples detailing the use of (6-bromobenzo[b]thiophen-2-yl)boronic acid are not extensively documented in publicly available literature, the principles are well-established with analogous structures. For example, benzothiophene boronic acid analogues have been used in desymmetrizing cross-coupling reactions to create complex chiral molecules. acs.orgambeed.com

Table 1: Potential Sequential Suzuki-Miyaura Coupling Reactions
StepReactant AReactant BPosition of ReactionPotential Product
1(6-Bromobenzo[b]thiophen-2-yl)boronic acidAryl Halide 12-position2-Aryl-6-bromobenzo[b]thiophene
22-Aryl-6-bromobenzo[b]thiopheneAryl Boronic Acid 26-position2,6-Diarylbenzo[b]thiophene

Building Blocks for Conjugated Systems and Organic Materials

The benzothiophene moiety is a key component in many high-performance organic electronic materials due to its electron-rich nature, planarity, and ability to facilitate charge transport. (6-Bromobenzo[b]thiophen-2-yl)boronic acid serves as a critical building block for extending the π-conjugated systems necessary for these applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) rely on materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as efficient charge injection and transport properties. The benzothiophene unit is frequently incorporated into the molecular design of materials for these devices. The dual reactivity of (6-bromobenzo[b]thiophen-2-yl)boronic acid allows for its integration into larger, well-defined conjugated structures.

Through Suzuki-Miyaura cross-coupling, this building block can be linked with other aromatic and heteroaromatic units to create tailor-made small molecules and oligomers for optoelectronic applications. For example, coupling with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the resulting material. While direct reports on (6-bromobenzo[b]thiophen-2-yl)boronic acid in OLEDs are limited, related benzothiophene boronic acids are utilized in the synthesis of materials for such devices. acs.org The bromine atom also provides a handle for further elaboration, enabling the construction of more complex and high-performance materials.

In addition to discrete small molecules, (6-bromobenzo[b]thiophen-2-yl)boronic acid can be used as a monomer in step-growth polymerization reactions, most notably Suzuki polycondensation. This process involves the reaction of a dibromo- and a diboronic acid-functionalized monomer to form a conjugated polymer. In this context, (6-bromobenzo[b]thiophen-2-yl)boronic acid can be considered a precursor to a monomer. For instance, a self-coupling reaction under specific conditions, or a reaction with a molecule containing two boronic acid or two bromo functionalities, could lead to the formation of a polymer chain with alternating benzothiophene units.

The resulting polymers would possess a conjugated backbone, making them potentially suitable for applications in organic electronics. The properties of such polymers could be tuned by the choice of co-monomer. The synthesis of thiophene-containing conjugated polymers via Suzuki polycondensation is a well-established method, although challenges such as deboronation at high temperatures can arise. nih.gov

Role in the Synthesis of Novel Heterocyclic Systems

The strategic placement of the reactive boronic acid and bromine functionalities on the benzothiophene core of (6-bromobenzo[b]thiophen-2-yl)boronic acid makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are of interest in materials science and medicinal chemistry.

For example, an intramolecular coupling reaction, or a sequence of intermolecular couplings followed by a cyclization step, could lead to the formation of thieno-acenes or other polycyclic aromatic hydrocarbons containing a thiophene (B33073) ring. The Suzuki-Miyaura reaction is a powerful tool in this regard. Research has demonstrated the use of 2-benzothiophene boronic acid in palladium-catalyzed reactions to construct three-dimensional ring-fused heterocycles. The bromo-substituent on the 6-position of the target compound provides an additional site for annulation, potentially leading to novel, angularly fused systems.

Methodologies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The orthogonal reactivity of the boronic acid and bromo groups in (6-bromobenzo[b]thiophen-2-yl)boronic acid is well-suited for DOS strategies.

Spectroscopic and Computational Investigations of 6 Bromobenzo B Thiophen 2 Yl Boronic Acid

Spectroscopic Characterization Methodologies in Chemical Research.

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures and the investigation of their properties. A multi-faceted spectroscopic approach, employing various techniques, is essential for a comprehensive characterization of (6-Bromobenzo[B]thiophen-2-YL)boronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural framework of molecules in solution. For (6-Bromobenzo[B]thiophen-2-YL)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a detailed picture of its molecular connectivity and environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the substitution pattern on the benzothiophene (B83047) ring system. The aromatic protons would exhibit characteristic chemical shifts and coupling constants, providing insights into their relative positions. For instance, in the related compound 6-bromo-benzo[b]thiophene-2-carboxylic acid, distinct signals are observed for the aromatic protons. chemicalbook.com Similarly, for (6-Bromobenzo[B]thiophen-2-YL)boronic acid, one would anticipate signals corresponding to the protons on the benzene (B151609) and thiophene (B33073) rings, with their chemical shifts influenced by the bromine and boronic acid substituents. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. It is also important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of distinct signals would confirm the molecular symmetry. The chemical shifts of the carbon atoms would be indicative of their electronic environment. The carbon atom directly attached to the boron atom is expected to show a characteristic chemical shift. For example, in benzo[b]furan-2-boronic acid, the carbon atoms of the aromatic system are well-resolved in the ¹³C NMR spectrum. spectrabase.com

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly informative for characterizing boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment. For a trigonal planar boronic acid, a chemical shift in the range of δ 27-33 ppm is typically observed. Upon interaction with diols or in basic solutions, the boron center can become tetrahedral, leading to a significant upfield shift in the ¹¹B NMR spectrum. mdpi.com This technique can be used to study the Lewis acidity of the boron center and its interactions with other molecules.

A hypothetical representation of expected NMR data is provided in the table below, based on known data for similar structures.

Nucleus Expected Chemical Shift (ppm) Notes
¹H7.0 - 8.5Multiple signals in the aromatic region corresponding to the protons on the benzothiophene ring. The exact shifts and coupling patterns would depend on the specific isomer and solvent.
¹³C110 - 150Signals corresponding to the carbon atoms of the benzothiophene ring system. The carbon attached to the boron atom would have a characteristic chemical shift.
¹¹B25 - 35A single broad resonance is expected for the trigonal boronic acid. The chemical shift would be sensitive to the solvent and concentration due to the potential for boroxine (B1236090) formation. researchgate.netmdpi.com

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For (6-Bromobenzo[B]thiophen-2-YL)boronic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₆BBrO₂S. aobchem.com The presence of bromine and sulfur would give rise to a characteristic isotopic pattern in the mass spectrum, which can be used to further validate the identity of the compound.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable information about the molecular structure. The fragmentation pattern would likely involve the loss of the boronic acid group, the bromine atom, and fragmentation of the benzothiophene ring system. This data is not only useful for structural confirmation but also for monitoring the progress of chemical reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions where the boronic acid moiety is consumed. For the related 5-bromobenzo[b]thiophene-2-boronic acid, predicted collision cross section values for various adducts have been calculated, which can be compared with experimental data. uni.lu

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, provides insights into the electronic transitions and photophysical properties of a molecule. The benzothiophene core is known to be fluorescent, and its photophysical properties can be modulated by substituents. sigmaaldrich.com

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of (6-Bromobenzo[B]thiophen-2-YL)boronic acid is expected to exhibit absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the benzothiophene aromatic system. The position and intensity of these bands would be influenced by the bromine and boronic acid groups. In comparison to the parent benzo[b]thiophene, a bathochromic (red) shift of the absorption maxima is anticipated due to the extension of the conjugated system by the substituents.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, (6-Bromobenzo[B]thiophen-2-YL)boronic acid is expected to exhibit fluorescence. The emission wavelength and quantum yield will be dependent on the molecular structure and the solvent environment. The boronic acid group can act as a recognition site for saccharides, and binding events can lead to changes in the fluorescence properties, making such compounds potential fluorescent sensors. mdpi.com The presence of the heavy bromine atom might, however, lead to some quenching of the fluorescence through intersystem crossing. Studies on other benzothiophene boronic acid derivatives have shown their utility as fluorescent sensors for sugars. sigmaaldrich.com

A summary of expected photophysical properties is provided in the table below.

Property Expected Observation
UV-Vis Absorption Absorption maxima in the UV region, likely with a red-shift compared to unsubstituted benzothiophene due to the electronic effects of the bromo and boronic acid groups.
Fluorescence Emission Emission in the UV or visible region upon excitation. The emission characteristics may be sensitive to the environment, such as solvent polarity and the presence of analytes like saccharides.

Vibrational spectroscopy and X-ray crystallography are powerful methods for investigating the solid-state structure of a compound.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of (6-Bromobenzo[B]thiophen-2-YL)boronic acid would exhibit characteristic bands corresponding to the functional groups present. For instance, the O-H stretching vibrations of the boronic acid group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations would be observed in the 1300-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as the C-S and C-Br stretching vibrations, would also be present in the fingerprint region of the spectra. For instance, the IR spectrum of the related 6-bromo-3-pyridinyl boronic acid has been studied in detail. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the benzothiophene ring system.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For (6-Bromobenzo[B]thiophen-2-YL)boronic acid, an X-ray crystal structure would confirm the planarity of the benzothiophene ring system and the geometry of the boronic acid group. It would also provide insights into the packing of the molecules in the crystal lattice, which may involve hydrogen bonding between the boronic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended networks. While no crystal structure is currently available for the title compound, studies on other arylboronic acids have revealed such hydrogen-bonding patterns. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT).

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool in modern chemical research, providing detailed insights into the electronic structure and properties of molecules that can complement experimental findings.

DFT calculations can be employed to predict the optimized molecular geometry of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in the gas phase. These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. For instance, DFT studies on other benzothiophene derivatives have shown good agreement between calculated and experimental geometries. nih.govnih.govnih.govscienceopen.comresearchgate.net

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized to understand the regions of the molecule involved in electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shifted absorption spectrum. The effect of the bromine and boronic acid substituents on the electronic structure of the benzothiophene core can be systematically investigated using these computational methods.

The table below summarizes key parameters that can be obtained from DFT calculations.

Calculated Property Significance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles, offering a detailed 3D model of the molecule.
HOMO/LUMO Orbitals Visualizes the electron density distribution in the frontier molecular orbitals, indicating sites for electrophilic and nucleophilic attack and the nature of electronic transitions.
HOMO-LUMO Energy Gap Correlates with the chemical reactivity and the energy of the lowest electronic transition, providing insights into the UV-Vis absorption spectrum.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.

Mechanistic Studies of Reaction Pathways and Transition States

The reaction pathways of (6-bromobenzo[b]thiophen-2-yl)boronic acid are primarily associated with transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Mechanistic studies of analogous boronic acids provide a robust framework for understanding the likely sequence of elementary steps and the nature of the transition states involved.

A plausible mechanism for a coupling reaction, for instance with an aryl halide, would proceed through a catalytic cycle involving a palladium catalyst. The key stages are outlined below:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex.

Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, where the two organic groups are coupled together to form the new biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Reaction StepDescriptionKey Species InvolvedAnticipated Transition State Character
Oxidative AdditionAryl halide adds to the Pd(0) catalyst.Pd(0), Ar-XThree-coordinate Pd(II) intermediate formation.
TransmetalationTransfer of the benzothienyl group from boron to palladium.(6-bromobenzo[b]thiophen-2-yl)boronic acid "ate" complex, Pd(II) complexBridged structure involving Pd, B, and the transferring aryl group. Often rate-determining.
Reductive EliminationFormation of the C-C bond and regeneration of the catalyst.Diorganopalladium(II) complexConcerted bond formation and catalyst regeneration.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of (6-bromobenzo[b]thiophen-2-yl)boronic acid in chemical reactions can be predicted using computational chemistry methods, primarily Density Functional Theory (DFT). These tools allow for the calculation of various molecular properties and reactivity descriptors that govern the compound's behavior.

Key Computational Predictors:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. For (6-bromobenzo[b]thiophen-2-yl)boronic acid, the electron-rich benzothiophene ring would contribute significantly to the HOMO, while the boronic acid group and the bromine atom would influence the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the sulfur atom and the pi-system of the aromatic rings, while the acidic protons of the boronic acid group would exhibit positive potential.

Fukui Functions: This descriptor helps to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most reactive. For (6-bromobenzo[b]thiophen-2-yl)boronic acid, these calculations would be essential for predicting regioselectivity in reactions where multiple sites are available for attack.

Transition State Energy Calculations: By modeling the potential energy surface of a reaction, computational methods can calculate the activation energies associated with different possible reaction pathways. The pathway with the lowest activation energy barrier is the most kinetically favorable. Such calculations would be invaluable for predicting whether a reaction involving (6-bromobenzo[b]thiophen-2-yl)boronic acid would proceed and which products would be favored.

DescriptorInformation ProvidedPredicted Influence on (6-Bromobenzo[b]thiophen-2-yl)boronic Acid
HOMO/LUMO EnergiesIndicates electronic character (nucleophilicity/electrophilicity) and kinetic stability.The benzothiophene ring enhances nucleophilicity. The boronic acid group is electrophilic. The Br atom is electron-withdrawing.
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack.Negative potential on the S atom and aromatic rings; positive potential on B(OH)₂ protons.
Fukui FunctionIdentifies the most reactive atomic sites for different types of attack.Would likely identify the C-2 carbon (attached to boron) as the primary site for transmetalation.
Activation Energy (ΔG‡)The energy barrier for a reaction pathway; lower values indicate faster reactions.Calculations would compare pathways to predict product selectivity and reaction feasibility.

Future Perspectives and Emerging Research Directions for 6 Bromobenzo B Thiophen 2 Yl Boronic Acid Research

Integration with Advanced Flow Chemistry and High-Throughput Experimentation

The synthesis and application of (6-bromobenzo[b]thiophen-2-yl)boronic acid are set to be revolutionized by the integration of advanced flow chemistry and high-throughput experimentation (HTE). youtube.com HTE allows for the rapid screening of numerous reaction parameters in parallel, consuming minimal material and time. acs.orgnih.gov This is particularly advantageous for optimizing complex reactions like the Suzuki-Miyaura coupling, a cornerstone application of boronic acids, by quickly identifying the most effective catalysts, ligands, solvents, and bases. acs.orgacs.org For instance, HTE can efficiently navigate the complexities of tandem reactions, such as a Heck-Suzuki coupling, to achieve high yields under optimized conditions. acs.org

Flow chemistry, which involves conducting reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. youtube.com The synthesis of boronic acids, which can involve unstable intermediates, benefits significantly from the precise control offered by flow reactors, potentially suppressing side reactions and improving yields. nih.gov The combination of HTE for rapid optimization and flow chemistry for scalable, controlled production presents a powerful strategy for the future synthesis and derivatization of (6-bromobenzo[b]thiophen-2-yl)boronic acid. youtube.com An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) method has been developed for the high-throughput analysis of a wide range of boronic acids, which can facilitate reaction monitoring in these advanced synthetic setups. researchgate.netrsc.org

Table 1: Advantages of Integrating Advanced Synthesis Technologies

TechnologyKey Advantages for (6-Bromobenzo[b]thiophen-2-yl)boronic Acid ResearchRelevant Findings
High-Throughput Experimentation (HTE) Rapid optimization of reaction conditions (catalysts, ligands, solvents, bases); Efficient screening for new applications; Reduced material consumption. acs.orgnih.govacs.orgOptimal conditions for a tandem Heck-Suzuki coupling were identified as 1 mol % Pd(OAc)₂, 1 mol % JohnPhos, 1.5 equiv boronic acid, 1.8 equiv pinacol (B44631), 2 equiv K₃PO₄, in iPrOH at 80 °C, achieving a 91% yield. acs.org
Flow Chemistry Enhanced safety with hazardous reagents; Precise control over reaction parameters; Improved scalability and reproducibility; Facilitates multi-step syntheses. youtube.comnih.govFlow chemistry enables the synthesis of boronic acids by suppressing side reactions like protonation and butylation through controlled bromine-lithium exchange. nih.gov

Exploration of Novel Catalytic Systems and Metal-Free Approaches

While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental to the utility of (6-bromobenzo[b]thiophen-2-yl)boronic acid, future research is increasingly focused on developing novel, more sustainable catalytic systems and metal-free alternatives. The high cost and potential toxicity of palladium drive the exploration of catalysts based on more abundant and benign metals like nickel. nih.gov Studies comparing monophosphine and bisphosphine ligands in nickel-catalyzed Suzuki-Miyaura cross-couplings are providing deeper mechanistic understanding to guide the design of more efficient catalysts. nih.gov Furthermore, phosphine-free ligands, such as benzotriazole, are emerging as inexpensive and efficient alternatives for Suzuki-Miyaura reactions. researchgate.net

A significant leap forward is the development of transition-metal-free reactions. chemrxiv.org For instance, a metal-free synthesis of C2-functionalized benzothiophenes has been achieved using benzothiophene (B83047) S-oxides and boronic esters, proceeding through a Pummerer-type 1,2-metalate shift. researchgate.netresearchgate.net Another innovative approach involves the perfluorophenylboronic acid-catalyzed cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, providing direct access to benzothiophene scaffolds. chemrxiv.org These metal-free methods not only enhance the sustainability of synthetic processes but also avoid potential metal contamination in the final products, which is crucial for pharmaceutical and electronic applications. researchgate.net

Table 2: Emerging Catalytic and Synthetic Approaches

ApproachDescriptionExample
Novel Metal Catalysis Utilizes more abundant or less toxic metals (e.g., Nickel) or phosphine-free ligands to reduce cost and environmental impact. nih.govresearchgate.netA Ni-catalyzed Suzuki-Miyaura coupling using monophosphine ligands showed high yields, with reactivity influenced by ligand steric properties. nih.gov
Metal-Free Synthesis Employs non-metallic catalysts or reagents to mediate bond formation, avoiding heavy metal use entirely. chemrxiv.orgresearchgate.netresearchgate.netEnantioenriched 2,3-disubstituted benzothiophenes were synthesized via a transition-metal-free C2-alkylation of benzothiophenes with boronic esters. researchgate.net
Lewis Acid Catalysis Uses Lewis acids to promote reactions, such as the acylation of benzothiophene, without the need for transition metals. nih.govA simple, single-step synthesis of acyl-substituted benzothiophenes was achieved via trifluoroacetic anhydride/phosphoric acid-mediated C-C bond formation. nih.gov

Rational Design of Advanced Functional Materials Utilizing Benzothiophene Scaffolds

The benzothiophene core is a privileged scaffold in materials science and medicinal chemistry due to its unique electronic properties, thermal stability, and ability to engage in intermolecular interactions. researchgate.netnih.gov (6-Bromobenzo[b]thiophen-2-yl)boronic acid is a key precursor for accessing a vast array of functionalized benzothiophene derivatives. benthamdirect.com Future research will focus on the rational design of these derivatives to create advanced functional materials with tailored properties.

In organic electronics, benzothiophene derivatives are highly promising for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The structural modification of the benzothiophene core, for example through strategic substitution enabled by the boronic acid functional group, profoundly influences its electronic properties and crystal packing, which are critical for device performance. researchgate.net Research has shown that even subtle changes, like the oxidation of the sulfur atom in the benzothiophene ring system, can significantly alter the material's thermal stability and emission properties. researchgate.net The versatility of the benzothiophene scaffold also makes it a valuable building block for synthesizing complex heterocyclic compounds for various applications, including pharmaceuticals. numberanalytics.comnih.gov

Table 3: Applications of Benzothiophene-Based Functional Materials

Application AreaRationale for Using Benzothiophene ScaffoldsExample of Research Direction
Organic Electronics (OLEDs, OFETs) High charge carrier mobility, tunable electronic properties, thermal stability, and solution-processability. researchgate.netSynthesis of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives with modified cores to enhance emission properties for OLEDs. researchgate.net
Medicinal Chemistry The benzothiophene scaffold is present in numerous bioactive compounds, acting as an anti-inflammatory, antimicrobial, and anticancer agent. nih.govbenthamdirect.comDesign and synthesis of novel benzothiophene-based therapeutic agents by exploring structure-activity relationships (SAR). nih.gov
Complex Heterocycles The fused-ring structure and reactivity make it an excellent starting material for more complex molecules. numberanalytics.comOne-step synthesis of multisubstituted benzothiophenes via aryne reactions for creating novel molecular architectures. rsc.orgrsc.org

Development of Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on sustainability and atom economy. jocpr.com Atom economy is a measure of how efficiently reactant atoms are incorporated into the desired final product, minimizing waste. numberanalytics.com Cross-coupling reactions like the Suzuki-Miyaura reaction, a primary use for (6-bromobenzo[b]thiophen-2-yl)boronic acid, are inherently inefficient in terms of atom economy due to the generation of stoichiometric byproducts. rsc.org

Future research will focus on developing more atom-economical synthetic routes. This includes designing catalytic cycles that minimize waste and using reagents that are less toxic and more sustainable. rsc.orgmdpi.com For example, iridium-catalyzed hydroarylative cross-coupling of alkenes represents a highly atom- and step-economical method for creating quaternary centers. rsc.org Another strategy is the development of one-pot reactions where multiple transformations occur in a single vessel, reducing solvent use and purification steps. researchgate.net The use of unactivated trialkyl- and triarylboranes in Suzuki-Miyaura couplings is another approach that improves atom economy by utilizing all organic groups on the boron atom. researchgate.net These efforts aim to make the synthesis of benzothiophene derivatives not only more efficient but also more environmentally benign. jocpr.com

Theoretical and Computational Advancements in Understanding Boronic Acid Reactivity

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the reactivity of molecules like (6-bromobenzo[b]thiophen-2-yl)boronic acid. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction mechanisms, calculate the energies of transition states, and predict reaction rates. rsc.orgnih.gov This insight is crucial for optimizing existing reactions and designing new ones.

Computational studies have been employed to elucidate the complex mechanisms of the Suzuki-Miyaura reaction, examining the influence of different boronic esters on the rate of transmetalation. nih.gov These studies can reveal why certain boronic esters are more or less reactive, guiding the choice of reagents for a specific transformation. nih.gov Furthermore, computational models are used to investigate the kinetics and mechanisms of side reactions, such as the protodeboronation of arylboronic acids, which can be a significant issue affecting yield and purity. acs.org By understanding the factors that control boronic acid reactivity and stability at a molecular level, such as the influence of substituents and the reaction medium, chemists can more rationally design experiments, accelerate discovery, and develop more robust and efficient synthetic protocols. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.